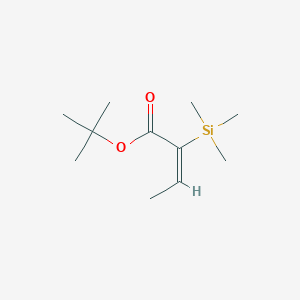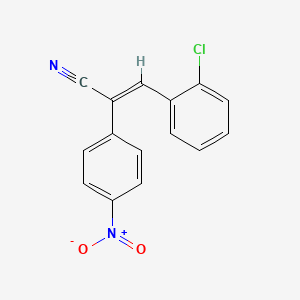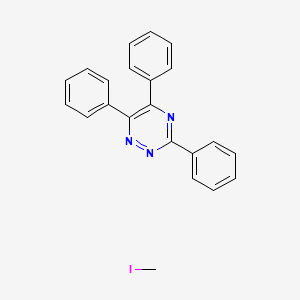![molecular formula C19H27N3O6 B11952795 methyl N-[(benzyloxy)carbonyl]glycylglycylleucinate CAS No. 55260-11-2](/img/structure/B11952795.png)
methyl N-[(benzyloxy)carbonyl]glycylglycylleucinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE METHYL ESTER is a synthetic peptide derivative. It is often used in biochemical research due to its unique properties and potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its specific sequence of amino acids and the presence of a carbobenzyloxy group, which provides stability and protection during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE METHYL ESTER typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using a carbobenzyloxy group. This is followed by the coupling of another glycine molecule and finally the addition of L-leucine. The methyl esterification of the carboxyl group is achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE METHYL ESTER undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to produce the corresponding carboxylic acid.
Deprotection: The carbobenzyloxy group can be removed under hydrogenation conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester bond.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) are commonly used.
Major Products
Hydrolysis: Produces CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE.
Deprotection: Produces GLYCYLGLYCYL-L-LEUCINE METHYL ESTER.
Coupling Reactions: Produces longer peptide chains with the desired sequence.
Scientific Research Applications
CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE METHYL ESTER has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Employed in studies of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE METHYL ESTER involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The carbobenzyloxy group provides stability, allowing the compound to reach its target site without degradation. Upon reaching the target, the ester bond can be hydrolyzed, releasing the active peptide.
Comparison with Similar Compounds
Similar Compounds
- CARBOBENZYLOXYGLYCYLGLYCYL-L-PHENYLALANINE METHYL ESTER
- CARBOBENZYLOXYGLYCYLGLYCYL-L-ALANINE METHYL ESTER
- CARBOBENZYLOXYGLYCYLGLYCYL-L-METHIONINE METHYL ESTER
Uniqueness
CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE METHYL ESTER is unique due to the presence of L-leucine, which imparts specific hydrophobic properties and influences the overall conformation of the peptide. This makes it particularly useful in studies involving hydrophobic interactions and protein folding.
Properties
CAS No. |
55260-11-2 |
|---|---|
Molecular Formula |
C19H27N3O6 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 4-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]pentanoate |
InChI |
InChI=1S/C19H27N3O6/c1-13(2)9-15(18(25)27-3)22-17(24)11-20-16(23)10-21-19(26)28-12-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3,(H,20,23)(H,21,26)(H,22,24) |
InChI Key |
OSHAKAAYZUJSRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




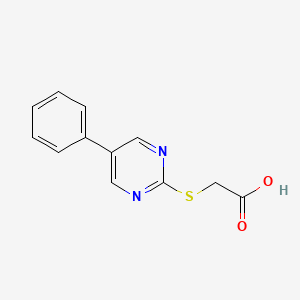
![2-{(E)-[(2-methylphenyl)imino]methyl}phenol](/img/structure/B11952732.png)

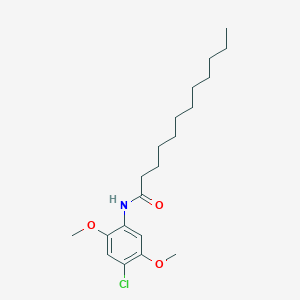
![N-[(2,3-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B11952751.png)
